REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[Cl-].CC(=O)OCC>CO.O.[Fe]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
898.8 mg
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
940.8 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
ADDITION
|
Details
|
residue treated with water (10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)NC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 316 mg | |
YIELD: PERCENTYIELD | 59.7% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |